2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide
Description
The compound 2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a tert-butylphenyl group, phenyl ring, thioacetyl, hydrazono, and ethylethanethioamide moieties. Its synthesis likely involves multi-step reactions analogous to those reported for related 1,2,4-triazole derivatives, such as nucleophilic addition, cyclization, and S-alkylation (see ). The tert-butyl group confers steric bulk, while the ethylethanethioamide moiety may influence solubility and hydrogen-bonding interactions.
Properties
CAS No. |
303107-27-9 |
|---|---|
Molecular Formula |
C24H28N6OS2 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-(ethylamino)-2-sulfanylideneethylidene]amino]acetamide |
InChI |
InChI=1S/C24H28N6OS2/c1-5-25-21(32)15-26-27-20(31)16-33-23-29-28-22(30(23)19-9-7-6-8-10-19)17-11-13-18(14-12-17)24(2,3)4/h6-15H,5,16H2,1-4H3,(H,25,32)(H,27,31)/b26-15+ |
InChI Key |
TZMKBESBYLOTAC-CVKSISIWSA-N |
Isomeric SMILES |
CCNC(=S)/C=N/NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCNC(=S)C=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.
Hydrazone Formation: The final step involves the reaction of the thioether intermediate with an appropriate hydrazine derivative to form the hydrazone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and hydrazone moieties.
Reduction: Reduction reactions can target the triazole ring and the hydrazone group.
Substitution: The aromatic rings and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the thioether and hydrazone groups.
Reduction: Reduced forms of the triazole ring and hydrazone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antifungal and Antibacterial Activities
Compounds containing the 1,2,4-triazole moiety, similar to the target compound, have been extensively studied for their antifungal and antibacterial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and several fungal strains .
A study highlighted that triazole derivatives can act as effective antifungal agents against species such as Corynespora cassiicola and Pseudomonas syringae by disrupting their cellular processes . The presence of the thiol group in our compound may enhance its bioactivity by participating in molecular interactions that inhibit microbial growth.
Anticancer Potential
The structural framework of triazoles has also been associated with anticancer activities. Compounds that incorporate triazole rings have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's ability to interact with various biological targets could be explored further to develop novel anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazole derivatives can guide the design of more potent compounds. For instance, modifications to the phenyl groups or the introduction of electron-withdrawing substituents can significantly influence the pharmacological profile of these compounds . This aspect is crucial for optimizing the efficacy of 2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide.
Agrochemical Development
Triazole derivatives are increasingly being utilized in agrochemical formulations as fungicides and herbicides due to their ability to disrupt fungal cell membranes and inhibit spore germination . The target compound could potentially serve as a lead structure for developing new agrochemicals aimed at controlling plant pathogens.
Crop Protection
Research has shown that triazole-based compounds can enhance plant resistance against various diseases. They may also play a role in promoting plant growth through hormonal interactions or by improving stress tolerance under adverse conditions .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been reported to enhance reaction efficiency and reduce synthesis time . Characterization methods including NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and hydrazone moiety are key functional groups that can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Table 1: Substituent Comparison of 1,2,4-Triazole Derivatives
Spectroscopic Properties
Infrared (IR) Spectroscopy
- C=S and C=O vibrations : The target compound’s IR spectrum is expected to show a C=S stretch at ~1247–1255 cm⁻¹, consistent with thione tautomers like [7–9]. In contrast, hydrazinecarbothioamide precursors (e.g., [4–6]) exhibit C=O stretches at 1663–1682 cm⁻¹, absent in cyclized triazoles.
- N-H vibrations : The target compound’s N-H stretches (~3150–3414 cm⁻¹) align with thione tautomers, which retain NH groups.
Nuclear Magnetic Resonance (NMR)
- 1H-NMR : The tert-butyl group’s protons would resonate as a singlet at ~1.3 ppm, distinct from the deshielded aromatic protons (6.5–8.5 ppm) seen in sulfonylphenyl analogues.
- 13C-NMR : The tert-butyl carbon (~29–31 ppm) and thiocarbonyl carbon (~170–180 ppm) would differ significantly from sulfonyl-linked carbons (~125–140 ppm) in [7–15].
- Comparative shifts : As observed in , substituent-induced chemical environment changes (e.g., tert-butyl vs. sulfonyl groups) alter chemical shifts in specific regions (e.g., aromatic vs. aliphatic protons).
Reactivity and Functionalization
- However, the steric hindrance from the tert-butyl group may slow reaction kinetics compared to less hindered analogues.
- Hydrazone reactivity: The hydrazono moiety could participate in condensation or cyclization reactions, similar to hydrazinecarbothioamides in [4–6].
Electronic and Steric Effects
- Electron-donating vs. withdrawing groups: The tert-butyl group is electron-donating, contrasting with the electron-withdrawing sulfonyl groups in [7–15].
- Steric effects : The bulky tert-butyl group may reduce solubility in polar solvents compared to sulfonylphenyl derivatives.
Biological Activity
The compound 2-(2-(2-((5-(4-(tert-butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide is a complex organic molecule featuring a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 574.53 g/mol. The presence of the triazole moiety contributes significantly to its biological activity due to its ability to interact with various biomolecular targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Triazole derivatives are well-documented for their antifungal and antibacterial properties. Studies have shown that compounds containing the 1,2,4-triazole core exhibit significant activity against a range of pathogens including Staphylococcus aureus and Candida albicans .
- For instance, triazole derivatives have been reported to have minimum inhibitory concentrations (MICs) as low as 0.046 μM against resistant strains of bacteria .
- Anticancer Potential :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole ring and substituents significantly influence biological activity:
- Substituents on the Triazole Ring : The presence of electron-donating groups (e.g., hydroxyl groups) enhances antimicrobial activity, while bulky groups like tert-butyl can affect solubility and bioavailability .
- Hydrazone Linkage : The hydrazone functional group may contribute to increased reactivity and interaction with biological targets, enhancing the overall efficacy of the compound .
Case Study 1: Antifungal Activity
A series of synthesized triazole derivatives were tested against Fusarium oxysporum and Botrytis cinerea. The results indicated that compounds similar to the target compound displayed potent antifungal activity with EC50 values significantly lower than standard antifungal agents .
Case Study 2: Antibacterial Efficacy
In a comparative study involving various triazole derivatives, one compound demonstrated remarkable antibacterial activity with an MIC value lower than that of traditional antibiotics such as vancomycin. This highlights the potential for developing new antibiotics based on the triazole scaffold .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
